1-(Chloromethyl)-2-fluoro-3-methylbenzene
Overview
Description
1-(Chloromethyl)-2-fluoro-3-methylbenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-fluoro-3-methylbenzene typically involves the chloromethylation of 2-fluoro-3-methylbenzene. One common method is the reaction of 2-fluoro-3-methylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, often at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, and thioethers.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: The primary product is the methyl derivative.
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-3-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-3-methylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The fluorine atom enhances the compound’s reactivity by increasing the electron-withdrawing effect, making the chloromethyl group more susceptible to nucleophilic attack .
Comparison with Similar Compounds
- 1-(Chloromethyl)-2-fluorobenzene
- 1-(Chloromethyl)-3-fluoro-4-methylbenzene
- 1-(Chloromethyl)-2,4-difluorobenzene
Comparison: 1-(Chloromethyl)-2-fluoro-3-methylbenzene is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to 1-(Chloromethyl)-2-fluorobenzene, the presence of the methyl group in this compound increases its steric hindrance and alters its electronic properties, making it more selective in certain reactions .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXKPLUFGGYZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611119 | |
Record name | 1-(Chloromethyl)-2-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647037-27-2 | |
Record name | Benzene, 1-(chloromethyl)-2-fluoro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647037-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-2-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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